4-ForMyl-alpha-Methyl-benzeneacetic Acid Ethyl Ester
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Overview
Description
Farnesylthioacetic acid is a chemical compound with the molecular formula C₁₇H₂₈O₂S. It is an analog of S-farnesyl cysteine and acts as a competitive inhibitor of prenylated protein methyltransferase, an enzyme involved in the post-translational modification of proteins . This compound is known for its ability to inhibit the methylation of farnesylated and geranylgeranylated substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesylthioacetic acid can be synthesized through a series of chemical reactions involving the modification of farnesyl cysteineThe reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of farnesylthioacetic acid involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve multiple steps, including purification and isolation of the final compound .
Chemical Reactions Analysis
Types of Reactions: Farnesylthioacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Farnesylthioacetic acid can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
Farnesylthioacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving prenylated proteins.
Biology: The compound is used to study the inhibition of prenylated protein methyltransferase and its effects on cellular processes.
Medicine: Farnesylthioacetic acid is investigated for its potential therapeutic applications, particularly in targeting prenylated proteins involved in diseases such as cancer.
Industry: It is used in the development of biochemical assays and as a tool for studying protein modifications
Mechanism of Action
Farnesylthioacetic acid exerts its effects by inhibiting prenylated protein methyltransferase. This enzyme is responsible for the methylation of prenylated proteins, a process that is crucial for their proper function and localization within cells. By inhibiting this enzyme, farnesylthioacetic acid disrupts the methylation process, leading to altered protein function and cellular effects .
Comparison with Similar Compounds
S-Farnesyl cysteine: An analog of farnesylthioacetic acid, also involved in the inhibition of prenylated protein methyltransferase.
Geranylgeranylthioacetic acid: Similar in structure and function, but with a geranylgeranyl group instead of a farnesyl group.
Uniqueness: Farnesylthioacetic acid is unique due to its specific inhibition of prenylated protein methyltransferase and its ability to inhibit the methylation of both farnesylated and geranylgeranylated substrates. This dual inhibition makes it a valuable tool in studying protein modifications and their effects on cellular processes .
Properties
IUPAC Name |
ethyl 2-(4-formylphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPWKBOJHTURNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285296 |
Source
|
Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43153-04-4 |
Source
|
Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43153-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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